

# (Z)-3,4-Dimethylhex-3-ene IUPAC name and synonyms

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (Z)-3,4-Dimethylhex-3-ene

Cat. No.: B098774

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## An In-depth Technical Guide to (Z)-3,4-Dimethylhex-3-ene

This guide provides a comprehensive overview of **(Z)-3,4-Dimethylhex-3-ene**, including its chemical identity, physicochemical properties, and key chemical reactions. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

## Chemical Identity

IUPAC Name: (Z)-3,4-dimethylhex-3-ene[1]

Synonyms:

- cis-3,4-Dimethyl-3-hexene[1][2][3]
- (3Z)-3,4-Dimethyl-3-hexene[1][2][3]
- (Z)-C<sub>2</sub>H<sub>5</sub>C(CH<sub>3</sub>)=C(CH<sub>3</sub>)C<sub>2</sub>H<sub>5</sub>[2][3]
- 2-Hexene, 3,4-dimethyl, cis[2][3]
- (Z)-3,4-Dimethylhex-2-ene[2][3]

## Physicochemical Properties

The following table summarizes the key physicochemical properties of **(Z)-3,4-Dimethylhex-3-ene**.

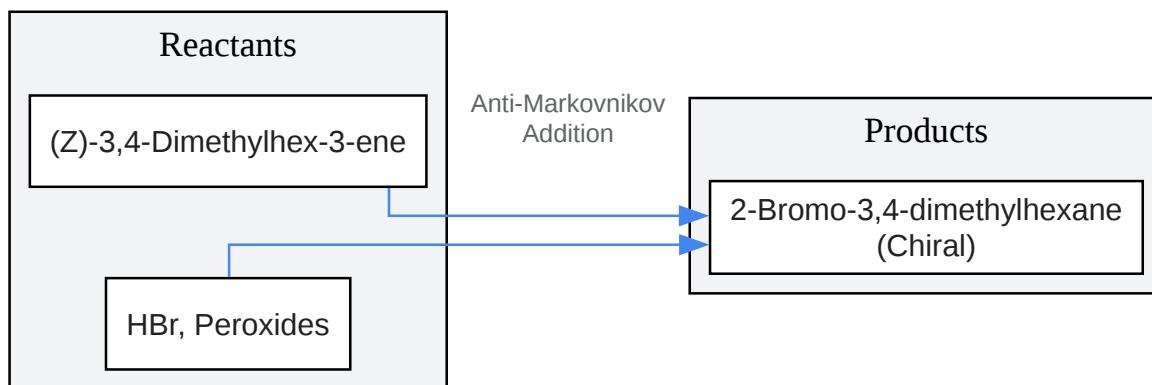
Property	Value	Unit	Source
Molecular Formula	C <sub>8</sub> H <sub>16</sub>		<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	112.21	g/mol	<a href="#">[1]</a>
CAS Registry Number	19550-87-9		<a href="#">[1]</a> <a href="#">[2]</a>
Normal Boiling Point	Not Available	K	
Critical Temperature	299	°C	<a href="#">[4]</a>
Standard Gibbs free energy of formation	79.60	kJ/mol	<a href="#">[3]</a>
Enthalpy of formation at standard conditions	-110.81	kJ/mol	<a href="#">[3]</a>
Enthalpy of vaporization at standard conditions	39.70	kJ/mol	<a href="#">[3]</a>
Ionization energy	8.17 ± 0.00	eV	<a href="#">[3]</a>
Log10 of Water solubility	-3.02	mol/l	<a href="#">[3]</a>
Octanol/Water partition coefficient (logP <sub>oct/wat</sub> )	3.143		<a href="#">[3]</a>

## Key Chemical Reactions

**(Z)-3,4-Dimethylhex-3-ene** undergoes several characteristic reactions of alkenes, including addition reactions.

## Reaction with HBr in the presence of Peroxides

The reaction of **(Z)-3,4-dimethylhex-3-ene** with hydrogen bromide (HBr) in the presence of peroxides proceeds via an anti-Markovnikov addition mechanism.<sup>[5]</sup> This electrophilic addition results in the formation of a chiral product, 2-bromo-3,4-dimethylhexane.<sup>[5]</sup> The presence of peroxides is crucial for the anti-Markovnikov regioselectivity, leading to the formation of an asymmetric carbon and consequently, a pair of enantiomers.<sup>[5]</sup>

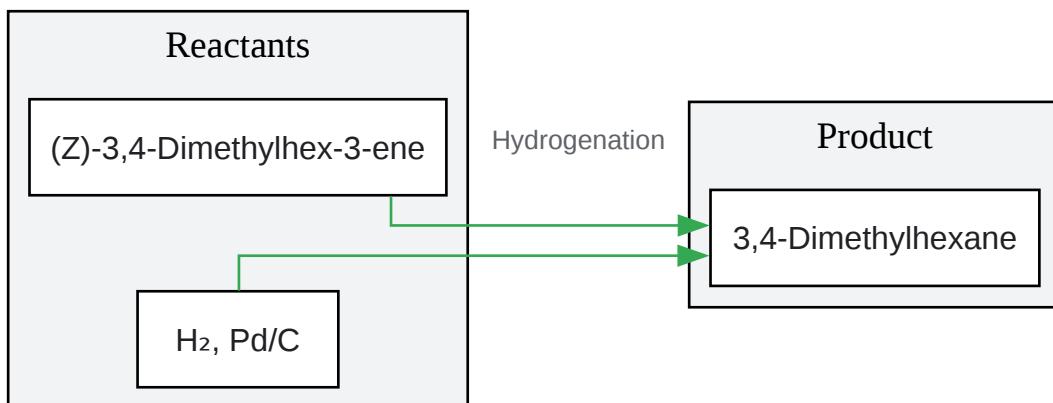


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Caption: Reaction of **(Z)-3,4-Dimethylhex-3-ene** with HBr and peroxides.

## Hydrogenation

Hydrogenation of **(Z)-3,4-dimethylhex-3-ene** in the presence of a Palladium on carbon (Pd/C) catalyst results in the saturation of the double bond.<sup>[6]</sup> The primary product of this reaction is 3,4-dimethylhexane.<sup>[6]</sup> The catalyst plays a vital role by lowering the activation energy required for the addition of hydrogen across the double bond.<sup>[6]</sup>



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Caption: Hydrogenation of **(Z)-3,4-Dimethylhex-3-ene**.

## Reaction with Halogens (Br<sub>2</sub>)

**(Z)-3,4-dimethylhex-3-ene** reacts with bromine (Br<sub>2</sub>) in an electrophilic addition reaction. This reaction proceeds through the formation of a bromonium ion intermediate.[7]

## Reaction with HCl

The reaction of **(Z)-3,4-dimethylhex-3-ene** with hydrogen chloride (HCl) is another example of an electrophilic addition (hydrohalogenation).[8] Both the (Z) and (E) isomers of 3,4-dimethylhex-3-ene yield the same products in this reaction.[8]

## Experimental Protocols

Detailed experimental protocols for the synthesis and reactions of **(Z)-3,4-Dimethylhex-3-ene** are specific to the desired outcome and scale of the reaction. For specific laboratory procedures, consulting primary literature and established chemical synthesis databases is recommended.

A general approach for the synthesis of similar alkenes can involve elimination reactions from corresponding alkyl halides or alcohols. One potential, though flawed, conceptual pathway involves the reaction of 2,3-dibromobutane with ethylmagnesium bromide, although this approach has significant challenges with side reactions like elimination and metathesis.[9] A more viable approach might involve the acid-catalyzed dimerization of but-2-ene, followed by internal hydride shifts and elimination to form the desired product.[9]

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## References

- 1. (Z)-3,4-dimethylhex-3-ene | C<sub>8</sub>H<sub>16</sub> | CID 3034311 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Hexene, 3,4-dimethyl-, (Z)- [webbook.nist.gov]
- 3. 3-Hexene, 3,4-dimethyl-, (Z)- (CAS 19550-87-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. (Z)-3,4-dimethylhex-3-ene [stenutz.eu]
- 5. brainly.com [brainly.com]
- 6. brainly.com [brainly.com]
- 7. chegg.com [chegg.com]
- 8. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- To cite this document: BenchChem. [(Z)-3,4-Dimethylhex-3-ene IUPAC name and synonyms]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b098774#z-3-4-dimethylhex-3-ene-iupac-name-and-synonyms]

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